Telotristat

説明

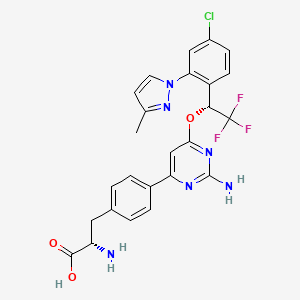

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClF3N6O3/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33)/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCLGDOBQAWBXRA-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145805 | |

| Record name | Telotristat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-28-5 | |

| Record name | Telotristat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telotristat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14218 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telotristat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELOTRISTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/381V4FCV2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tryptophan Hydroxylase Inhibition by Telotristat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Telotristat, and its prodrug this compound ethyl, represent a targeted therapeutic approach for the management of carcinoid syndrome diarrhea. By specifically inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, this compound effectively reduces peripheral serotonin production, addressing the primary driver of symptoms in many patients with neuroendocrine tumors. This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supplemented with detailed experimental protocols and visual representations of key pathways and workflows.

Mechanism of Action: Targeting Serotonin Synthesis

This compound ethyl is an orally administered prodrug that is rapidly converted to its active metabolite, this compound, by carboxylesterases.[1][2][3] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the enzyme responsible for the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in the synthesis of serotonin (5-hydroxytryptamine, 5-HT).[4][5][6]

There are two isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the gastrointestinal tract and the pineal gland, and TPH2, which is primarily expressed in the central nervous system (CNS).[4][7][8] While this compound inhibits both TPH1 and TPH2 in vitro, its clinical efficacy in treating carcinoid syndrome stems from its peripheral action.[6][9] Due to its physicochemical properties, this compound does not readily cross the blood-brain barrier, thus minimizing its effects on central serotonin levels and avoiding potential neurological side effects.[6][10]

The overproduction of serotonin by neuroendocrine tumors is a key pathogenic factor in carcinoid syndrome, leading to symptoms such as severe diarrhea, flushing, and abdominal pain.[4][11][12] By inhibiting peripheral TPH1, this compound reduces the systemic levels of serotonin, thereby alleviating these symptoms.[1][4]

Quantitative Data

Pharmacokinetics of this compound

This compound ethyl is rapidly absorbed and converted to its active metabolite, this compound.[1] The pharmacokinetic parameters exhibit high variability.[1][9]

| Parameter | This compound Ethyl | This compound (Active Metabolite) | Reference |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1 - 3 hours | [1][6][9] |

| Mean Peak Plasma Concentration (Cmax) at 500 mg dose | ~7 ng/mL | ~900 ng/mL | [1][9] |

| Mean Area Under the Curve (AUC0-6hr) at 500 mg dose | ~22 ng•hr/mL | ~3000 ng•hr/mL | [1][9] |

| Apparent Half-life (t1/2) | ~0.6 hours | ~5 hours | [1][13] |

| Plasma Protein Binding | >99% | >99% | [1] |

| Apparent Volume of Distribution (Vd) | Not specified | 348.7 L (in patients) | [1] |

| Primary Route of Elimination | Feces (~92.8%) | Feces | [1][13] |

In Vitro TPH Inhibition

This compound is a significantly more potent inhibitor of TPH than its prodrug, this compound ethyl.[1]

| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |

| This compound Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 | [6] |

| This compound | 0.028 ± 0.003 | 0.032 ± 0.003 | [6] |

Clinical Efficacy: Phase 3 Clinical Trials (TELESTAR & TELECAST)

The efficacy of this compound ethyl was demonstrated in two pivotal Phase 3 clinical trials, TELESTAR and TELECAST.

| Parameter | TELESTAR Trial | TELECAST Trial | Reference |

| Patient Population | Patients with carcinoid syndrome and ≥4 bowel movements/day despite stable somatostatin analog (SSA) therapy | Patients with carcinoid syndrome and <4 bowel movements/day on SSAs | [14][15] |

| Treatment Arms | Placebo, this compound ethyl 250 mg TID, this compound ethyl 500 mg TID | Placebo, this compound ethyl 250 mg TID, this compound ethyl 500 mg TID | [14][15] |

| Primary Efficacy Endpoint | Reduction in daily bowel movement (BM) frequency | Percent change from baseline in 24-hour urinary 5-HIAA (u5-HIAA) | [14][15] |

| Reduction in Daily BM Frequency (vs. Placebo) at Week 12 | -0.81 (250 mg), -0.69 (500 mg) | Not the primary endpoint | [14] |

| Median Reduction in u5-HIAA from Baseline (vs. Placebo) at Week 12 | -30.1 mg/24h (250 mg), -33.8 mg/24h (500 mg) | -54.0% (250 mg), -89.7% (500 mg) | [14][16] |

| Proportion of Patients with ≥30% Reduction in u5-HIAA | >78% (both doses) vs. 10% (placebo) | Not specified | [14] |

Experimental Protocols

In Vitro Tryptophan Hydroxylase Inhibition Assay

This protocol is a synthesized representation based on methodologies described in the literature for assessing TPH inhibition.[7][12]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on TPH1 and TPH2 activity.

Materials:

-

Recombinant human TPH1 and TPH2 enzymes

-

L-Tryptophan (substrate)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium sulfate (FAS)

-

MES buffer (pH 7.0)

-

This compound (test compound)

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing MES buffer, FAS, BH4, catalase, and DTT.

-

Add the TPH1 or TPH2 enzyme to the reaction mixture.

-

Serially dilute this compound in an appropriate solvent (e.g., DMSO) and add to the wells of the microplate.

-

Initiate the enzymatic reaction by adding L-Tryptophan to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified duration.

-

Stop the reaction (e.g., by adding a quenching agent).

-

Measure the production of 5-hydroxytryptophan or a downstream product using a fluorescence-based detection method.

-

Calculate the percent inhibition of TPH activity at each concentration of this compound relative to a vehicle control.

-

Determine the IC50 value by fitting the dose-response data to a suitable pharmacological model.

Clinical Trial Protocol for Efficacy Assessment (Synthesized from TELESTAR and TELECAST)

Objective: To evaluate the efficacy and safety of this compound ethyl in patients with carcinoid syndrome diarrhea.

Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trial.[14][15]

Patient Population:

-

Adults (≥18 years) with a histopathological diagnosis of a well-differentiated metastatic neuroendocrine tumor.

-

Documented history of carcinoid syndrome with diarrhea.

-

Stable dose of somatostatin analog (SSA) therapy for at least 3 months.

-

TELESTAR: ≥4 bowel movements per day.[14]

-

TELECAST: <4 bowel movements per day.[15]

Treatment:

-

Patients are randomized in a 1:1:1 ratio to receive:

-

Placebo

-

This compound ethyl 250 mg three times daily (TID)

-

This compound ethyl 500 mg TID

-

-

Treatment duration: 12-week double-blind period, followed by an open-label extension.[14][15]

Efficacy Assessments:

-

Primary Endpoint (TELESTAR): Change from baseline in the average daily frequency of bowel movements over the 12-week treatment period.[14]

-

Primary Endpoint (TELECAST): Percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[15]

-

u5-HIAA Measurement: 24-hour urine collections are performed at baseline and at specified follow-up visits. The total volume is recorded, and an aliquot is analyzed for 5-HIAA concentration, typically using high-performance liquid chromatography (HPLC) or a similar validated method.

Safety Assessments:

-

Monitoring and recording of all adverse events (AEs).

-

Physical examinations, vital signs, and laboratory tests at regular intervals.

Conclusion

This compound offers a targeted and effective treatment for carcinoid syndrome diarrhea by directly inhibiting the underlying pathophysiology of serotonin overproduction. Its peripheral selectivity minimizes central nervous system side effects, providing a favorable safety profile. The robust clinical trial data underscores its efficacy in reducing bowel movement frequency and urinary 5-HIAA levels, key markers of disease activity. This technical guide provides a comprehensive resource for understanding the core scientific principles and practical applications of this compound in the context of neuroendocrine tumors and carcinoid syndrome.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. openaccessjournals.com [openaccessjournals.com]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. ascopubs.org [ascopubs.org]

- 6. This compound ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. frontiersin.org [frontiersin.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. hra.nhs.uk [hra.nhs.uk]

- 10. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ascopubs.org [ascopubs.org]

- 14. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

The Role of Telotristat Ethyl in Carcinoid Syndrome: A Technical Guide for Researchers

Introduction

Carcinoid syndrome is a debilitating condition that arises in up to 20% of patients with neuroendocrine tumors (NETs), characterized by symptoms such as severe diarrhea, flushing, and abdominal pain.[1] These symptoms are primarily driven by the overproduction of serotonin by the tumor cells.[1][2] The standard of care for managing carcinoid syndrome involves somatostatin analogs (SSAs), which can control symptoms by inhibiting the release of hormones, including serotonin.[3][4][5] However, a significant portion of patients experience refractory symptoms despite SSA therapy, highlighting a critical unmet medical need.[3][6] Telotristat ethyl (brand name Xermelo®) represents a novel therapeutic approach that directly targets the underlying cause of the syndrome by inhibiting serotonin synthesis.[3][7]

This technical guide provides an in-depth overview of the research and development of this compound ethyl, its mechanism of action, preclinical data, clinical trial outcomes, and detailed experimental protocols relevant to its study. It is intended for researchers, scientists, and drug development professionals working in the fields of oncology and endocrinology.

Mechanism of Action

This compound ethyl is a prodrug that is rapidly metabolized to its active form, this compound (LP-778902).[8][9] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from the amino acid L-tryptophan.[2][8][9][10] There are two isoforms of this enzyme, TPH1 and TPH2. TPH1 is found in peripheral tissues, such as the enterochromaffin cells of the gastrointestinal tract where NETs often originate, while TPH2 is primarily located in the central nervous system (CNS).

This compound ethyl was specifically designed with a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier.[10] This ensures that its inhibitory action is localized to the periphery, reducing systemic serotonin production without affecting the serotonin levels in the brain, thereby avoiding CNS-related side effects like depression that were seen with earlier, non-selective TPH inhibitors.[10][11] By blocking TPH, this compound reduces the production of serotonin within tumor cells, leading to a decrease in the frequency of carcinoid syndrome diarrhea.[8][12]

Preclinical Research

In Vitro Studies The inhibitory potential of this compound has been evaluated in various preclinical models. In vitro studies using purified human enzymes demonstrated that this compound is a potent inhibitor of both TPH1 and TPH2, with IC50 values of 0.028 µM and 0.032 µM, respectively.[9] The parent prodrug, this compound ethyl, is significantly less potent.[9] Further research explored the effect of this compound ethyl on cancer cell proliferation. In one study, this compound ethyl was shown to be a potent inhibitor of cell growth in liposarcoma, colon cancer (HT-29), and cholangiocarcinoma (TFK-1) cell lines, suggesting a potential anti-neoplastic role beyond symptom control.[13]

In Vivo Models Animal models have been crucial in establishing the peripheral selectivity and efficacy of this compound ethyl. In studies involving normal mice and rats, orally administered this compound ethyl led to a dose-dependent reduction in serotonin levels throughout the gastrointestinal tract without significantly altering brain serotonin levels.[8][14] Animal models of carcinoid syndrome, such as nude mice with xenografted human carcinoid cell lines (e.g., BON cells), have been used to demonstrate that reducing serotonin can mitigate systemic effects of the syndrome.[15][16] These models, which can develop elevated plasma serotonin, diarrhea, and even cardiac fibrosis, are valuable platforms for testing therapies like this compound ethyl.[16]

Clinical Development Program

The clinical efficacy and safety of this compound ethyl were primarily established in two pivotal Phase 3, randomized, placebo-controlled trials: TELESTAR and TELECAST .[6] These studies were followed by an open-label extension study, TELEPATH , to assess long-term outcomes.[17][18]

-

TELESTAR enrolled patients with well-differentiated metastatic NETs and carcinoid syndrome diarrhea who were experiencing four or more bowel movements (BMs) per day despite stable-dose SSA therapy.[10][19]

-

TELECAST was a companion study that evaluated the safety and efficacy of this compound ethyl in patients with carcinoid syndrome who had fewer than four BMs per day but other symptoms or elevated urinary 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[1][20]

-

TELEPATH was an open-label extension study for patients who had participated in previous trials, designed to evaluate the long-term safety, tolerability, and quality of life effects of this compound ethyl.[17][18][21]

Clinical Efficacy Data

This compound ethyl demonstrated statistically significant and clinically meaningful efficacy in reducing both the frequency of bowel movements and the levels of u5-HIAA. The approved dose is 250 mg taken three times daily with food.[3]

Table 1: Key Efficacy Results from the TELESTAR Trial (Patients with ≥4 BMs/day)

| Endpoint (at 12 Weeks) | Placebo (n=45) | This compound Ethyl 250 mg TID (n=45) | This compound Ethyl 500 mg TID (n=45) |

|---|---|---|---|

| Change in Daily BM Frequency | |||

| Mean Reduction from Baseline | -0.9 | -1.7 | -2.1 |

| Difference vs. Placebo | - | -0.81 (p < 0.001) | -1.19 (p < 0.001) |

| BM Response Rate | |||

| % of Patients with ≥30% Reduction for ≥50% of Study | 20% | 44% (p=0.011) | 42% (p=0.020) |

| Change in Urinary 5-HIAA | |||

| Mean Change from Baseline (mg/24h) | +11.5 | -40.1 | -57.7 |

| Difference vs. Placebo (mg/24h) | - | -30.1 (p < 0.001) | -33.8 (p < 0.001) |

Data sourced from Kulke et al., 2017 and related publications.[10][19][22][23]

Table 2: Key Efficacy Results from the TELECAST Trial (Patients with <4 BMs/day)

| Endpoint (at 12 Weeks) | Placebo (n=26) | This compound Ethyl 250 mg TID (n=25) | This compound Ethyl 500 mg TID (n=25) |

|---|---|---|---|

| Change in Urinary 5-HIAA | |||

| Median % Change from Baseline | +28.9% | -32.0% | -69.6% |

| Median Difference vs. Placebo | - | -54.0% (p < 0.001) | -89.7% (p < 0.001) |

Data sourced from Pavel et al., 2018.[1][20][24]

Safety and Tolerability

Across the clinical trial program, this compound ethyl was generally well-tolerated.[10][25] The long-term safety profile, evaluated in the TELEPATH study with a mean exposure of over 100 weeks, was consistent with earlier trials, with no new safety signals emerging.[17][18][21]

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) in the TELESTAR Trial

| Adverse Event | Placebo (n=45) | This compound Ethyl 250 mg TID (n=45) | This compound Ethyl 500 mg TID (n=45) |

|---|---|---|---|

| Nausea | 11% | 13% | 20% |

| Abdominal Pain | 18% | 11% | 20% |

| Gamma-Glutamyltransferase Increased | 2% | 9% | 11% |

| Fatigue | 9% | 7% | 11% |

| Depression | 9% | 2% | 2% |

Note: The rate of discontinuation due to AEs was lower in the 250 mg this compound ethyl arm (7%) than in the placebo arm (13%).[22]

Experimental Protocols

Protocol 1: Measurement of Urinary 5-HIAA (u5-HIAA) The quantification of 24-hour u5-HIAA is the primary biochemical marker for assessing serotonin production and the pharmacodynamic effect of this compound ethyl.

-

Patient Preparation: For 2-3 days prior to and during collection, patients must avoid serotonin-rich foods (e.g., bananas, walnuts, pineapples, avocados, tomatoes) and certain medications that can interfere with the assay.

-

Collection: A 24-hour urine sample is collected in a light-protected container with a preservative (e.g., boric acid or hydrochloric acid) to maintain sample integrity. The total volume is recorded.

-

Analysis: The concentration of 5-HIAA in the urine is typically measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or mass spectrometry (LC-MS/MS).

-

Calculation: The total 24-hour excretion is calculated by multiplying the 5-HIAA concentration by the total urine volume collected over 24 hours. The result is reported in mg/24 hours.

Protocol 2: Assessment of Clinical Symptoms and Quality of Life The primary clinical endpoint in pivotal trials was the change in bowel movement frequency, a direct measure of symptom burden.

-

Bowel Movement (BM) Diary: Patients are instructed to maintain a daily electronic or paper diary to record the number of bowel movements each day. Consistency in reporting is critical.

-

Baseline Assessment: A baseline period (e.g., 2-4 weeks) is established before initiating treatment to determine the patient's average daily BM frequency.

-

Treatment Assessment: The diary is maintained throughout the treatment period. The primary efficacy is often the average change from baseline over a defined period (e.g., 12 weeks).

-

Quality of Life (QoL) Questionnaires: Standardized, validated questionnaires are used to assess the impact of treatment on patient well-being. The European Organisation for Research and Treatment of Cancer Quality of Life Questionnaire (EORTC QLQ-C30) is commonly used, sometimes supplemented with a NET-specific module like the GI.NET.21.[26] These questionnaires measure domains such as physical functioning, emotional functioning, fatigue, and specific symptoms like diarrhea.[26]

Conclusion and Future Directions

This compound ethyl has been established as an effective and safe treatment for patients with carcinoid syndrome diarrhea that is inadequately controlled by somatostatin analogs.[12][27] By selectively inhibiting peripheral serotonin synthesis, it directly addresses the pathophysiology of the syndrome's most prominent gastrointestinal symptom. The robust data from the TELESTAR and TELECAST trials have demonstrated significant reductions in both bowel movement frequency and biochemical markers.[6]

Future research is warranted in several areas. The long-term impact of sustained serotonin reduction on the progression of carcinoid heart disease and mesenteric fibrosis remains an area of active investigation.[6][11] While initial data are limited, the potential for this compound ethyl to mitigate these serious, serotonin-mediated complications is a compelling hypothesis. Additionally, its role earlier in the treatment pathway and its potential anti-proliferative effects on neuroendocrine tumors merit further exploration.

References

- 1. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. scientificliterature.org [scientificliterature.org]

- 4. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

- 6. This compound ethyl: a new option for the management of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. drugs.com [drugs.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. dovepress.com [dovepress.com]

- 12. This compound ethyl for the treatment of carcinoid syndrome diarrhea not controlled by somatostatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficacy of this compound ethyl: A peripheral tryptophan hydroxylase inhibitor that blocks serotonin biosynthesis against cultured liposarcoma, colon cancer, and cholangiocarcinoma cell lines. - ASCO [asco.org]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Long-Term Treatment with this compound Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. karger.com [karger.com]

- 19. This compound Ethyl, a Tryptophan Hydroxylase Inhibitor for the Treatment of Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. targetedonc.com [targetedonc.com]

- 23. Lexicon Announces Publication Of TELESTAR Study Results For this compound Ethyl In The Journal Of Clinical Oncology [prnewswire.com]

- 24. erc.bioscientifica.com [erc.bioscientifica.com]

- 25. Long-Term Safety Experience with this compound Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. england.nhs.uk [england.nhs.uk]

- 27. Long‐Term Safety Experience with this compound Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Anti-Proliferative Effects of Telotristat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telotristat, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis, has demonstrated significant anti-proliferative effects in various preclinical cancer models. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, its impact on cancer cell proliferation and tumor growth, and detailed experimental protocols for its investigation. Quantitative data from key studies are summarized, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this compound's anti-cancer potential.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, is increasingly recognized for its role in tumorigenesis, promoting cell proliferation, invasion, and angiogenesis in several cancers.[1] Neuroendocrine tumors (NETs), in particular, are often associated with an overproduction of serotonin, leading to carcinoid syndrome.[2][3] this compound ethyl is the prodrug of this compound (LP-778902), a small-molecule inhibitor of TPH.[4] By blocking the peripheral synthesis of serotonin, this compound not only manages the symptoms of carcinoid syndrome but also exhibits direct anti-tumor activities.[5] This guide delves into the scientific evidence supporting the anti-proliferative effects of this compound.

Mechanism of Action

This compound's primary mechanism of action is the inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, the initial and rate-limiting step in serotonin biosynthesis.[6][7] There are two isoforms of TPH: TPH1, found predominantly in the periphery (e.g., gastrointestinal tract), and TPH2, located in the central nervous system.[6] this compound ethyl is designed to not cross the blood-brain barrier, thus primarily inhibiting peripheral TPH1 and reducing systemic serotonin levels without affecting central nervous system serotonin.[8] This targeted inhibition of serotonin production is hypothesized to disrupt the pro-proliferative signaling of serotonin in the tumor microenvironment.

In Vitro Anti-Proliferative Effects

In vitro studies have demonstrated the direct anti-proliferative and pro-apoptotic effects of this compound on various cancer cell lines.

Cell Viability and Apoptosis in Neuroendocrine Tumor (NET) Cells

A study on pancreatic and gastrointestinal NET cell lines (BON-1, QGP-1, and HROC57) showed that this compound ethyl induced apoptosis as a single agent, with IC50 values in the micromolar range after 72 hours of treatment.[2] The combination of this compound ethyl with the mTOR inhibitor everolimus resulted in a strong synergistic effect, dramatically decreasing cell viability.[2] Mechanistically, this combination promoted an increase in the apoptosis marker Annexin V.[2]

Inhibition of Cell Growth in Various Cancer Cell Lines

This compound ethyl has also been shown to be a potent inhibitor of cell growth in other cancer types. In a study using liposarcoma (94T778), colon cancer (HT-29), and cholangiocarcinoma (TFK-1) cell lines, this compound ethyl progressively decreased cell confluence over 96 hours.[9] The liposarcoma cell line was the most sensitive to the treatment.[9]

| Cell Line | Cancer Type | Treatment | Incubation Time (hours) | Effect | Reference |

| BON-1, QGP-1, HROC57 | Neuroendocrine Tumor | This compound ethyl | 72 | Induces apoptosis (IC50 in µM range) | [2] |

| BON-1, QGP-1, HROC57 | Neuroendocrine Tumor | This compound ethyl + Everolimus | 72 | Synergistic decrease in cell viability | [2] |

| 94T778 | Liposarcoma | 30 µM this compound ethyl | 24-96 | Progressive decrease in cell confluence | [9] |

| HT-29 | Colon Cancer | 30 µM this compound ethyl | 24-96 | Progressive decrease in cell confluence | [9] |

| TFK-1 | Cholangiocarcinoma | 30 µM this compound ethyl | 24-96 | Moderate decrease in cell confluence | [9] |

| BON-1, QGP-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | No effect on cell proliferation | [10] |

| BON-1 | Pancreatic Neuroendocrine Tumor | This compound + Pasireotide | 72 | Additive inhibitory effect on serotonin secretion | [10] |

| QGP-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | IC50 for serotonin secretion: 1.3 x 10⁻⁹ M | [11] |

| BON-1 | Pancreatic Neuroendocrine Tumor | This compound | 72 | IC50 for serotonin secretion: 3.3 x 10⁻⁸ M | [11] |

Table 1: Summary of In Vitro Effects of this compound on Cancer Cell Lines

In Vivo Anti-Tumor Efficacy

Preclinical animal models have provided substantial evidence for the anti-tumor effects of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.

Cholangiocarcinoma (CCA) Xenograft Models

In various preclinical models of cholangiocarcinoma, this compound ethyl demonstrated significant anti-tumor efficacy.[8] In cell-derived xenografts (CDX) using iCCA, dCCA, and pCCA cell lines, this compound ethyl alone exhibited substantial tumor growth inhibition (41%–53%).[8] When combined with standard chemotherapies like gemcitabine plus cisplatin (GemCis) or nab-paclitaxel (NPT), the tumor growth inhibition was enhanced (67%–90%).[8][12] Similar additive effects were observed in patient-derived xenograft (PDX) models, where this compound ethyl alone inhibited tumor growth by 40%–73%.[8][12]

The reduction in tumor growth correlated with a decrease in tumor cell proliferation, as measured by the proliferation marker Ki67.[8] In iCCA xenografts, this compound monotherapy reduced tumor cell proliferation by 43%, and in combination with NPT, the reduction was 63%.[8]

| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Reduction in Ki67 Proliferation (%) | Reference |

| iCCA, dCCA, pCCA (CDX) | Cholangiocarcinoma | This compound ethyl | 41-53 | 43 (iCCA) | [8] |

| iCCA, dCCA, pCCA (CDX) | Cholangiocarcinoma | This compound ethyl + GemCis/NPT | 67-90 | 49 (GemCis+TE), 63 (NPT+TE) (iCCA) | [8][12] |

| PDX (TM00311, TM01225) | Cholangiocarcinoma | This compound ethyl | 40-73 | 31 (TM00311) | [8][12] |

| PDX (TM00311) | Cholangiocarcinoma | This compound ethyl + GemCis/NPT | - | 86 (GemCis+TE), 64 (NPT+TE) | [8] |

Table 2: Summary of In Vivo Effects of this compound in Cholangiocarcinoma Xenograft Models

Signaling Pathways Implicated in this compound's Anti-Proliferative Effects

The primary signaling pathway targeted by this compound is the serotonin synthesis pathway. However, its anti-proliferative effects may also involve the modulation of other cancer-related signaling cascades.

Serotonin Synthesis Pathway

As previously described, this compound directly inhibits TPH1, leading to a reduction in serotonin production. Serotonin has been implicated in autocrine and paracrine signaling loops that promote cancer cell proliferation through various serotonin receptors (5-HTRs).[8] By depleting serotonin in the tumor microenvironment, this compound disrupts these pro-growth signals.

Interaction with mTOR Pathway

In neuroendocrine tumor cells, the combination of this compound ethyl and the mTOR inhibitor everolimus showed a synergistic anti-tumor effect.[2] While this compound alone did not show clear effects on the mTOR pathway readouts (phosphorylated S6 and p42/44 MAPK), the synergy suggests a potential crosstalk between the serotonin pathway and the mTOR signaling cascade.[2] Further investigation is needed to elucidate the precise molecular mechanisms of this interaction.

References

- 1. mdpi.com [mdpi.com]

- 2. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bosterbio.com [bosterbio.com]

- 4. physiology.elte.hu [physiology.elte.hu]

- 5. Antiproliferative Effects of this compound Ethyl in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. karger.com [karger.com]

- 7. researchgate.net [researchgate.net]

- 8. static.igem.org [static.igem.org]

- 9. assaygenie.com [assaygenie.com]

- 10. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. broadpharm.com [broadpharm.com]

- 12. kumc.edu [kumc.edu]

Technical Guide: Telotristat as a Research Tool for Elucidating the Role of Serotonin in Tumor Growth

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine derived from tryptophan, is well-known for its functions as a neurotransmitter and a regulator of gastrointestinal motility.[1] Emerging evidence, however, has implicated serotonin as a significant factor in tumorigenesis.[1] Multiple studies suggest that serotonin can stimulate cancer cell proliferation, invasion, and angiogenesis, making the serotonin signaling pathway a compelling target for cancer therapy.[2][3]

Telotristat ethyl is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[4][5] By specifically targeting peripheral serotonin production, this compound offers a precise tool for investigating the impact of serotonin on tumor biology without the confounding central nervous system effects associated with earlier inhibitors.[6][7] This technical guide provides an in-depth overview of this compound's mechanism, summarizes key preclinical and clinical data, and offers detailed experimental protocols for its use in cancer research.

Mechanism of Action of this compound Ethyl

This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound (LP-778902).[8] this compound is a potent inhibitor of TPH, which exists in two isoforms: TPH1, found predominantly in peripheral tissues like the enterochromaffin cells of the gut, and TPH2, located in the central nervous system.[4][8] this compound was designed with high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby selectively inhibiting peripheral TPH1.[7][9] This targeted action reduces systemic serotonin production at its source, leading to decreased levels in both plasma and the tumor microenvironment.[5][10]

The inhibition of TPH1 by this compound is a critical step in reducing the downstream effects of serotonin on tumor growth. The process is visualized in the signaling pathway below.

Caption: this compound inhibits TPH1, the rate-limiting enzyme in serotonin synthesis.

Serotonin's Pro-Tumorigenic Signaling Pathways

Elevated serotonin levels in the tumor microenvironment can promote cancer progression by activating various intracellular signaling cascades.[3] Upon binding to its receptors (5-HTRs), which are often G-protein coupled receptors, serotonin can trigger pathways like the Mitogen-Activated Protein Kinase (MAPK/ERK) and Phosphatidylinositol 3-Kinase (PI3K/Akt) axes.[2][11][12] Activation of these pathways is known to stimulate cell proliferation, inhibit apoptosis, and promote cell survival, thereby contributing to tumor growth and metastasis.[3][12]

References

- 1. Serotonin Pathway in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Role of serotonin receptor signaling in cancer cells and anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound Etiprate? [synapse.patsnap.com]

- 5. This compound Etiprate, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. carcinoid.org [carcinoid.org]

- 7. ascopubs.org [ascopubs.org]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. karger.com [karger.com]

- 10. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Preclinical Evidence for Telotristat in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telotristat ethyl, the prodrug of the active metabolite this compound, is a novel, orally administered small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2] this compound ethyl is specifically designed to inhibit the peripheral synthesis of serotonin without affecting its levels in the central nervous system, as its high molecular weight and acidic properties prevent it from crossing the blood-brain barrier.[3][4][5] While approved for the treatment of carcinoid syndrome diarrhea, a growing body of preclinical evidence suggests a potential role for this compound in oncology, primarily by targeting the pro-tumorigenic effects of serotonin.[1][6] This technical guide provides an in-depth overview of the preclinical data supporting the investigation of this compound as a potential anti-cancer agent.

Mechanism of Action in Oncology

Serotonin, a biogenic amine, is increasingly implicated in the pathophysiology of various cancers.[3] It can act as a growth factor, promoting cell proliferation and survival.[7] In the tumor microenvironment, elevated levels of serotonin can contribute to oncogenic activity.[3] this compound exerts its anti-neoplastic potential by inhibiting TPH1, the isoform of tryptophan hydroxylase responsible for serotonin synthesis in peripheral tissues, including the gut.[3] By blocking this enzyme, this compound effectively reduces the production of peripheral serotonin, thereby mitigating its pro-tumorigenic effects.[2]

Caption: Mechanism of action of this compound in inhibiting serotonin-mediated tumor cell proliferation.

In Vitro Preclinical Evidence

Several in vitro studies have demonstrated the potential of this compound to inhibit serotonin production and affect the viability of various cancer cell lines.

Experimental Protocols: In Vitro Assays

-

Cell Lines and Culture: Human cancer cell lines, such as pancreatic neuroendocrine tumor (NET) lines (BON-1, QGP-1), liposarcoma (94T778), colon cancer (HT-29), and cholangiocarcinoma (TFK-1), were cultured in appropriate media.[8][9]

-

Cell Viability and Proliferation Assays:

-

MTT Assay: To assess cell viability, cells were treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).[10] The IC50 values, representing the concentration of the drug that inhibits cell growth by 50%, were then calculated.[10]

-

Cell Confluence Assessment: Cells were plated and treated with different concentrations of this compound (e.g., 0, 5, 15, and 30 µM) for up to 96 hours.[9] Cell confluence was determined microscopically at 24-hour intervals.[9]

-

-

Serotonin Secretion Assay: Cancer cell lines were incubated with this compound for a defined period (e.g., 3 days).[8] The concentration of serotonin in the cell culture supernatant was then measured to determine the effect of the drug on serotonin secretion.[8]

Quantitative Data from In Vitro Studies

| Cell Line Type | Cell Line(s) | Endpoint | This compound Concentration | Result | Citation |

| Pancreatic NET | BON-1 | Serotonin Secretion | 10⁻⁸ M | 40.1 ± 17.4% decrease | [8] |

| Pancreatic NET | QGP-1 | Serotonin Secretion | 10⁻⁸ M | 72.5 ± 15.2% decrease | [8] |

| Pancreatic NET | BON-1 | IC50 (Serotonin Inhibition) | - | 3.3 x 10⁻⁸ M | [8] |

| Pancreatic NET | QGP-1 | IC50 (Serotonin Inhibition) | - | 1.3 x 10⁻⁹ M | [8] |

| Pancreatic NET | BON-1, QGP-1 | Cell Growth | - | No significant effect | [8] |

| Liposarcoma | 94T778 | Cell Confluence | 30 µM | 3 ± 0% at 24h; 0 ± 0% at 72h | [9] |

| Colon Cancer | HT-29 | Cell Confluence | 30 µM | 12 ± 8% at 24h; 7 ± 5% at 72h | [9] |

| Cholangiocarcinoma | TFK-1 | Cell Confluence | 30 µM | 7 ± 3% at 24h; 17 ± 14% at 72h | [9] |

| Pancreatic & GI NET | BON-1, QGP-1, HROC57 | Apoptosis (MTT) | - | IC50 in the µM range after 72h | [10] |

In Vivo Preclinical Evidence

Animal models have provided crucial evidence for the anti-tumor efficacy of this compound, both as a monotherapy and in combination with standard chemotherapeutic agents.

Experimental Protocols: In Vivo Models

-

Animal Models: Studies have utilized xenograft models, where human cancer cells are implanted into immunocompromised mice (e.g., NOD/SCID or NSG mice).[11][12] Both cell-derived xenografts (CDX) and patient-derived xenografts (PDX) have been employed.[3][11]

-

Tumor Implantation:

-

Drug Administration: this compound ethyl and other chemotherapeutic agents (e.g., gemcitabine plus cisplatin (GemCis) or nab-paclitaxel (NPT)) were administered to the mice for a specified treatment period (e.g., 2 weeks).[3][13]

-

Efficacy Endpoints:

-

Tumor Growth Inhibition: Tumor volume was measured over time to assess the effect of the treatment on tumor growth.[11][12]

-

Animal Survival: The survival rates of the mice in the different treatment groups were monitored.[3][11]

-

Biomarker Analysis: Intratumoral serotonin levels and proliferation markers (e.g., Ki67) were assessed.[3]

-

Caption: A typical experimental workflow for in vivo preclinical studies of this compound.

Quantitative Data from In Vivo Studies

Tumor Growth Inhibition in Xenograft Models

| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Citation |

| Cholangiocarcinoma | Intrahepatic CCLP-1 (Subcutaneous) | This compound Ethyl (TE) | 53 | [11] |

| Gemcitabine + Cisplatin (GemCis) | 53 | [11] | ||

| Nab-paclitaxel (NPT) | 69 | [11] | ||

| GemCis + TE | 85 | [11] | ||

| NPT + TE | 90 | [11] | ||

| Cholangiocarcinoma | Extrahepatic TFK-1 (Subcutaneous) | TE | 51 | [11] |

| GemCis | 37 | [11] | ||

| NPT | 56 | [11] | ||

| GemCis + TE | 67 | [11] | ||

| NPT + TE | 74 | [11] | ||

| Cholangiocarcinoma | Patient-Derived (Subcutaneous) | TE | 40 | [11] |

| GemCis | 80 | [11] | ||

| NPT | 57 | [11] | ||

| GemCis + TE | 95 | [11] | ||

| NPT + TE | 91 | [11] |

Survival Benefit in Peritoneal Dissemination Xenograft Model (Cholangiocarcinoma)

| Treatment Group | Increase in Animal Survival (%) | Citation |

| This compound Ethyl (TE) | 11 | [11] |

| Gemcitabine + Cisplatin (GemCis) | 9 | [11] |

| Nab-paclitaxel (NPT) | 60 | [11] |

| GemCis + TE | 26 | [3][11] |

| NPT + TE | 68 | [3][11] |

Combination Therapies

A significant focus of the preclinical investigation of this compound has been its potential to enhance the efficacy of standard-of-care chemotherapies. In preclinical models of cholangiocarcinoma, the combination of this compound with either gemcitabine/cisplatin or nab-paclitaxel demonstrated an additive or synergistic effect in inhibiting tumor growth and improving survival.[3][11] Furthermore, studies in neuroendocrine tumor cell lines have shown a strong synergistic effect when this compound is combined with the mTOR inhibitor everolimus, leading to a dramatic decrease in cell viability.[10]

Signaling Pathways and Molecular Effects

The primary mechanism of this compound's action is the reduction of serotonin biosynthesis.[2] This leads to a decrease in serotonin availability in the tumor microenvironment.[3] The downstream effects of this reduction include decreased tumor cell proliferation, as evidenced by the reduction in the proliferation marker Ki67 in cholangiocarcinoma xenografts.[3] In neuroendocrine tumor cell lines, this compound as a single agent induced apoptosis, and this effect was maintained even with the addition of exogenous serotonin.[10] When combined with everolimus, this compound promoted increased levels of the apoptosis marker Annexin V.[10]

Caption: Signaling pathway illustrating the anti-tumor effects of this compound.

Conclusion

The preclinical evidence for this compound in oncology is compelling. In vitro and in vivo studies have consistently demonstrated its ability to inhibit serotonin production, reduce tumor cell viability, and suppress tumor growth in various cancer models, including neuroendocrine tumors and cholangiocarcinoma.[3][8][10] Notably, this compound has shown significant promise in enhancing the efficacy of standard chemotherapies, suggesting a potential role in combination treatment regimens.[11] These findings provide a strong rationale for the continued clinical investigation of this compound as a novel therapeutic strategy in oncology, particularly for tumors where serotonin signaling plays a significant role in tumorigenesis. Further research is warranted to elucidate the full spectrum of its anti-cancer activity and to identify patient populations most likely to benefit from this targeted therapy.

References

- 1. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound ethyl, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repub.eur.nl [repub.eur.nl]

- 5. carcinoid.org [carcinoid.org]

- 6. firstwordpharma.com [firstwordpharma.com]

- 7. Randomized, parallel arm, phase II study of this compound (Xermelo) in combination with lutetium Lu 177 dotatate (Lutathera) in well-differentiated neuroendocrine tumors (NETs). - ASCO [asco.org]

- 8. karger.com [karger.com]

- 9. ascopubs.org [ascopubs.org]

- 10. aacrjournals.org [aacrjournals.org]

- 11. ascopubs.org [ascopubs.org]

- 12. netrf.org [netrf.org]

- 13. researchgate.net [researchgate.net]

Telotristat Ethyl: A Comprehensive Analysis of its Differential Effects on Peripheral and Central Serotonin Levels

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed examination of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase, and its specific impact on serotonin levels within the peripheral versus the central nervous system. The following sections will delve into its mechanism of action, present quantitative data from clinical trials, and where available, outline the experimental methodologies employed in key studies.

Core Mechanism of Action: Peripheral Inhibition of Serotonin Synthesis

This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound.[1][2] this compound is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin from L-tryptophan.[2][3] There are two isoforms of TPH: TPH1, which is found in peripheral tissues, primarily the enterochromaffin cells of the gastrointestinal tract, and TPH2, which is located in the central nervous system (CNS).[4]

This compound ethyl's therapeutic effect in carcinoid syndrome, a condition characterized by the overproduction of serotonin by neuroendocrine tumors, stems from its targeted inhibition of peripheral serotonin synthesis.[5][6][7] By inhibiting TPH1, this compound reduces the excessive production of serotonin in the gut, thereby alleviating symptoms such as severe diarrhea.[4][7]

A critical aspect of this compound's pharmacological profile is its inability to cross the blood-brain barrier.[8][9][10] This is attributed to its molecular properties.[9] Consequently, this compound does not inhibit TPH2 in the brain, leaving central serotonin levels unaffected.[8] This peripheral selectivity is a key advantage, as it avoids the potential for centrally-mediated side effects, such as depression, which were a concern with earlier, non-selective tryptophan hydroxylase inhibitors that could cross the blood-brain barrier.[8][11] Animal studies have confirmed that while this compound significantly reduces serotonin levels in the gastrointestinal tract, it does not alter serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in the brain.[12]

Caption: Mechanism of this compound's peripherally selective inhibition of serotonin synthesis.

Quantitative Data on this compound's Effects

The efficacy of this compound in reducing peripheral serotonin production has been demonstrated in several clinical trials. The primary biomarker for assessing peripheral serotonin levels is the 24-hour urinary excretion of 5-hydroxyindoleacetic acid (u5-HIAA), the main metabolite of serotonin.[5][13]

| Compound | Target Enzyme | IC50 (µM) |

| This compound | TPH1 | 0.028 ± 0.003 |

| This compound Ethyl | TPH1 | 0.8 ± 0.09 |

| This compound | TPH2 | 0.032 ± 0.003 |

| This compound Ethyl | TPH2 | 1.21 ± 0.02 |

| Source: FDA Pharmacology Review[2] |

| Parameter | Placebo + SSA | This compound Ethyl 250 mg TID + SSA |

| Baseline Mean u5-HIAA (mg/24h) | - | - |

| Change from Baseline in u5-HIAA (mg/24h) at Week 12 | +11.5 | -40.1 |

| Source: XERMELO® Website[14] |

| Study Phase | Patient Population | Treatment Group | Mean Reduction in u5-HIAA |

| Phase 2 | Carcinoid Syndrome | This compound Etiprate | 67% (range 44-97%) at Week 12 |

| Phase 3 (TELECAST) | Carcinoid Syndrome | This compound Ethyl 250 mg tid | -54.0% vs. Placebo at Week 12 |

| Phase 3 (TELECAST) | Carcinoid Syndrome | This compound Ethyl 500 mg tid | -89.7% vs. Placebo at Week 12 |

| Sources: NANETS Abstract, TELECAST Publication[11][15] |

| Parameter | This compound Ethyl | This compound (Active Metabolite) |

| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours | 1.5 - 3 hours |

| Apparent Half-life (t1/2) | ~0.6 hours | ~5 hours |

| Protein Binding | >99% | >99% |

| Metabolism | Hydrolysis via carboxylesterases to this compound | Further metabolized |

| Excretion | Feces (~93%) | Feces |

| Sources: DrugBank, Drugs.com[1][16] |

Experimental Protocols

Detailed experimental protocols from the primary clinical trial publications are often limited in scope within the main body of the papers. However, based on the available information, the general methodologies can be summarized.

-

Sample Collection: 24-hour urine collections are performed by patients at baseline and at specified follow-up time points (e.g., week 12).

-

Analytical Method: While the specific assay is not always detailed in the abstracts, the measurement of 5-HIAA in urine is a standard clinical laboratory test, typically performed using High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection, or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trials.

-

Patient Population: Adults with a diagnosis of neuroendocrine tumors and carcinoid syndrome diarrhea, often with symptoms inadequately controlled by somatostatin analog (SSA) therapy.

-

Intervention: Patients are randomized to receive placebo or this compound ethyl (e.g., 250 mg or 500 mg three times daily) in addition to their baseline SSA therapy.

-

Primary Endpoint: Change from baseline in the average number of daily bowel movements over a defined period (e.g., 12 weeks).

-

Secondary Endpoints: Include the percent change from baseline in 24-hour u5-HIAA levels.

Caption: A simplified workflow of a phase 3 clinical trial for this compound ethyl.

Conclusion

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drugs.com [drugs.com]

- 6. xermelo.com [xermelo.com]

- 7. This compound Ethyl: A Review in Carcinoid Syndrome Diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. repub.eur.nl [repub.eur.nl]

- 10. researchgate.net [researchgate.net]

- 11. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scientificliterature.org [scientificliterature.org]

- 14. xermelo.com [xermelo.com]

- 15. nanets.net [nanets.net]

- 16. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes: Monitoring Telotristat Ethyl Efficacy by Measuring Urinary 5-HIAA

Introduction

Telotristat ethyl (brand name XERMELO®) is a therapeutic agent indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy.[1][2][3] Carcinoid syndrome is a condition resulting from the overproduction of hormones and biogenic amines, particularly serotonin, by well-differentiated neuroendocrine tumors (NETs).[4][5] The excessive peripheral serotonin production leads to debilitating symptoms, most notably severe diarrhea.[4][6]

This compound ethyl is a prodrug, and its active metabolite, this compound, is a potent inhibitor of tryptophan hydroxylase (TPH).[6][7] TPH is the rate-limiting enzyme in the synthesis of serotonin from the amino acid tryptophan.[4][6] By inhibiting TPH, this compound reduces the peripheral production of serotonin, thereby alleviating the symptoms of carcinoid syndrome.[3][6]

The primary metabolite of serotonin is 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine.[8][9] Urinary 5-HIAA (u5-HIAA) levels serve as a crucial biomarker for both diagnosing and monitoring neuroendocrine tumors and assessing the therapeutic response to treatments like this compound ethyl.[5][9][10] A significant reduction in u5-HIAA levels in patients undergoing treatment provides biochemical evidence of target engagement and therapeutic efficacy.[4][7] These application notes provide detailed protocols for the collection of urine samples and the subsequent quantification of 5-HIAA levels to monitor patient response to this compound therapy.

Mechanism of Action of this compound Ethyl

This compound ethyl targets the serotonin synthesis pathway. As a prodrug, it is converted to its active metabolite, this compound, which specifically inhibits Tryptophan Hydroxylase (TPH1), the initial and rate-limiting enzyme in the conversion of tryptophan to serotonin in peripheral tissues like the gastrointestinal tract.[6][11] This inhibition leads to a significant reduction in the synthesis of serotonin and, consequently, a decrease in the urinary excretion of its metabolite, 5-HIAA.[12] this compound is designed with a high molecular weight and acidic properties that prevent it from crossing the blood-brain barrier, thereby avoiding effects on central nervous system serotonin production.[4][13][14]

Caption: Mechanism of this compound in the serotonin synthesis pathway.

Quantitative Data on Urinary 5-HIAA Reduction

Clinical trials have consistently demonstrated that treatment with this compound ethyl leads to a statistically significant reduction in urinary 5-HIAA levels compared to placebo. This serves as a key indicator of the drug's efficacy in reducing peripheral serotonin production.

| Clinical Trial | Treatment Group | Baseline u5-HIAA (mg/24h, mean) | Change from Baseline at Week 12 (mg/24h, mean) | Reference |

| TELESTAR | This compound Ethyl 250 mg TID | Not specified | -40.1 | [1][4] |

| This compound Ethyl 500 mg TID | Not specified | -57.7 | [4][15] | |

| Placebo | Not specified | +11.5 | [1][4][15] | |

| TELECAST | This compound Ethyl 250 mg TID | 86.3 | Significant reduction vs. placebo (-54.0% median difference) | [16] |

| This compound Ethyl 500 mg TID | 77.5 | Significant reduction vs. placebo (-89.7% median difference) | [16] | |

| Placebo | 66.0 | - | [16] |

TID: three times a day

In a post hoc analysis of the TELESTAR study, 78% of patients in the 250 mg group and 87% in the 500 mg group experienced a reduction in u5-HIAA of ≥30%, compared to only 10% in the placebo group.[4][7]

Experimental Protocols

Accurate measurement of urinary 5-HIAA requires strict adherence to collection and analytical protocols to minimize pre-analytical and analytical errors.

Protocol 1: 24-Hour Urine Collection

The 24-hour urine collection is the standard method for assessing daily 5-HIAA excretion, as it accounts for diurnal variations in serotonin levels.[9]

1. Patient Preparation (72 hours prior to and during collection):

-

Dietary Restrictions: Instruct the patient to avoid foods rich in serotonin or its precursors.[17][18][19] These include:

-

Medication Review: Certain medications can interfere with 5-HIAA levels. A thorough review by a clinician is necessary. Interfering drugs may include aspirin, MAO inhibitors, methyldopa, and others.[19]

2. Materials:

-

A clean, 24-hour urine collection container, often supplied with an acid preservative (e.g., 10-15 mL of 6 M HCl or glacial acetic acid).[18][20][21]

-

A smaller, clean container (hat or jug) to collect individual urine voids before transferring to the main container.[17][20]

3. Collection Procedure:

-

Start Time: The patient should begin the collection at a convenient time in the morning (e.g., 7:00 AM).[18][20] At the start time, the patient must completely empty their bladder into the toilet and flush it. This first void is not collected.[17][19] Record the exact start time and date on the collection container label.[17]

-

During Collection: For the next 24 hours, all urine must be collected.[18][22] The patient should urinate into the smaller collection device and then carefully pour the urine into the main 24-hour container.[20] The main container should be kept refrigerated or in a cool, dark place throughout the collection period.[17][18]

-

End of Collection: Exactly 24 hours after the start time, the patient should empty their bladder one last time and add this final void to the collection container.[17][18] This completes the 24-hour collection.

-

Missed Samples: If any urine sample is accidentally discarded during the 24-hour period, the entire collection must be stopped and restarted with a new container.[17][18]

4. Sample Handling and Storage:

-

The container lid must be securely tightened after each addition.[17]

-

The total volume of the 24-hour collection should be measured and recorded.

-

The sample should be brought to the laboratory as soon as possible after the collection is complete.[17][20] If there is a delay, the sample must remain refrigerated.

Caption: Workflow for urinary 5-HIAA measurement.

Protocol 2: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common and robust method for quantifying urinary 5-HIAA.[23]

1. Principle: This method uses reversed-phase chromatography to separate 5-HIAA from other urinary components.[23][24] An electrochemical detector then provides sensitive and specific quantification.[21]

2. Reagents and Materials:

-

HPLC system with an isocratic pump, autosampler, and electrochemical detector.

-

Reversed-phase C8 or C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm).[25]

-

Mobile Phase: Example composition includes acetonitrile and an acidic buffer (e.g., 0.1% o-phosphoric acid).[25]

-

5-HIAA standard solution.

-

Internal Standard.

-

Precipitation Reagent.

-

Ultrapure water.

3. Sample Preparation:

-

Thoroughly mix the 24-hour urine sample.

-

Place a 200 µL aliquot of the acidified urine into a microcentrifuge tube.[21]

-

Add 100 µL of Internal Standard.[21]

-

Add 700 µL of Precipitation Reagent to remove proteins and other interferences.[21]

-

Vortex thoroughly and centrifuge at 10,000 x g for 2-5 minutes.[21]

-

Take 500 µL of the supernatant and dilute with 500 µL of ultrapure water.[21]

-

Vortex again and transfer to an HPLC vial.

4. HPLC Analysis:

-

Column: Kromasil C8, 5 µm (250 mm × 4.6 mm) or equivalent.[25]

-

Mobile Phase: Acetonitrile (30%) and 0.1% o-phosphoric acid (70%).[25]

-

Flow Rate: 0.5 - 1.0 mL/min.[25]

-

Detector: Electrochemical detector, potential set to ~+760 mV.[26]

-

Temperature: Ambient (~25°C).[26]

5. Data Analysis:

-

Generate a standard curve using known concentrations of 5-HIAA.

-

Determine the concentration of 5-HIAA in the sample by comparing its peak area (normalized to the internal standard) to the standard curve.

-

Calculate the total 24-hour excretion using the following formula:

-

5-HIAA (mg/24h) = Concentration (mg/L) x Total Urine Volume (L/24h)

-

Protocol 3: Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) kits provide a high-throughput alternative to HPLC for 5-HIAA quantification. This protocol is based on a competitive ELISA principle.[27][28]

1. Principle: Free 5-HIAA in the sample competes with a fixed amount of enzyme-labeled (or biotinylated) 5-HIAA for binding sites on a limited amount of anti-5-HIAA antibody coated on a microplate.[27] The amount of bound enzyme is inversely proportional to the concentration of 5-HIAA in the sample.

2. Materials:

-

Commercial 5-HIAA ELISA kit (containing microplate, standards, controls, antiserum, conjugate, wash buffer, substrate, and stop solution).[29]

-

Microplate reader with a 450 nm filter.[29]

-

Precision pipettes and tips.

-

Incubator (37°C).[29]

3. Sample Preparation (May vary by kit, methylation is a common step): [28]

-

Centrifuge urine samples to remove any precipitate.[29]

-

Derivatization (Methylation): Some kits require a methylation step to increase the specificity of the antibody binding.

4. ELISA Procedure (Example):

-

Add 50 µL of standards, controls, and prepared samples to the appropriate wells of the antibody-coated microplate.[27][29]

-

Add 50 µL of 5-HIAA Antiserum to each well.[27]

-

Add 50 µL of biotinylated 5-HIAA or enzyme conjugate.

-

Cover the plate and incubate for 1 hour at room temperature (or 37°C) on a shaker.[27][29]

-

Wash the plate 3-5 times with diluted Wash Buffer.[29]

-

If using a biotin-streptavidin system, add the enzyme-conjugated streptavidin and incubate again. Wash the plate.

-

Add 90-100 µL of Substrate Solution (e.g., TMB) to each well.[29]

-

Incubate for 10-20 minutes at 37°C, protected from light.[29]

-

Add 50-100 µL of Stop Solution to each well to stop the color development.[29]

5. Data Analysis:

-

Read the absorbance of each well at 450 nm.

-

Generate a standard curve by plotting the absorbance versus the concentration of the standards.

-

Determine the 5-HIAA concentration in the samples from the standard curve.

-

Calculate the total 24-hour excretion as described in the HPLC protocol.

References

- 1. xermelo.com [xermelo.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. xermelo.com [xermelo.com]

- 4. ascopubs.org [ascopubs.org]

- 5. ec.bioscientifica.com [ec.bioscientifica.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. hematologyandoncology.net [hematologyandoncology.net]

- 8. interscienceinstitute.com [interscienceinstitute.com]

- 9. netrf.org [netrf.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. carcinoid.org [carcinoid.org]

- 14. ascopubs.org [ascopubs.org]

- 15. mdpi.com [mdpi.com]

- 16. This compound ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 17. easternhealth.ca [easternhealth.ca]

- 18. Urine collection: 5-HIAA | Sullivan Nicolaides Pathology [snp.com.au]

- 19. labcorp.com [labcorp.com]

- 20. cavuhb.nhs.wales [cavuhb.nhs.wales]

- 21. chromsystems.com [chromsystems.com]

- 22. mskcc.org [mskcc.org]

- 23. acb.org.uk [acb.org.uk]

- 24. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. teknokroma.es [teknokroma.es]

- 27. ibl-international.com [ibl-international.com]

- 28. s3.amazonaws.com [s3.amazonaws.com]

- 29. assaygenie.com [assaygenie.com]

Application Notes and Protocols: The Use of Telotristat in Neuroendocrine Tumor (NET) Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroendocrine tumors (NETs) are a heterogeneous group of neoplasms that can arise from neuroendocrine cells throughout the body. A significant subset of these tumors, particularly those of midgut origin, are characterized by the overproduction of serotonin, leading to carcinoid syndrome. This syndrome is associated with debilitating symptoms such as diarrhea, flushing, and wheezing. Telotristat ethyl (Xermelo®), a tryptophan hydroxylase (TPH) inhibitor, is a targeted therapy designed to reduce the peripheral production of serotonin. TPH is the rate-limiting enzyme in the conversion of tryptophan to 5-hydroxytryptophan, the precursor to serotonin.[1][2] By inhibiting TPH1, the isoform predominantly found in enterochromaffin cells of the gastrointestinal tract, this compound ethyl effectively lowers systemic serotonin levels.[3]

These application notes provide detailed protocols for the in vitro use of this compound in NET cell culture models, offering a framework for investigating its mechanism of action, efficacy, and potential synergistic effects with other therapeutic agents.

Mechanism of Action of this compound

This compound ethyl is a prodrug that is rapidly converted to its active metabolite, this compound. This compound is a potent inhibitor of TPH, the enzyme that catalyzes the initial and rate-limiting step in serotonin biosynthesis. In NET cells that overproduce serotonin, this inhibition leads to a significant reduction in the synthesis and secretion of serotonin. This targeted action makes this compound a valuable tool for studying the role of serotonin in NET pathophysiology and for evaluating novel therapeutic strategies.

Caption: Mechanism of action of this compound in a neuroendocrine tumor cell.

Quantitative Data Summary

The following table summarizes the in vitro effects of this compound on two commonly used human pancreatic NET cell lines, BON-1 and QGP-1.

| Cell Line | Parameter | Value | Reference |

| BON-1 | IC50 for Serotonin Inhibition | 3.3 x 10⁻⁸ M | [4] |

| Serotonin Reduction at 10⁻⁸ M | 40.1 ± 17.4% | [4] | |

| QGP-1 | IC50 for Serotonin Inhibition | 1.3 x 10⁻⁹ M | [4] |

| Serotonin Reduction at 10⁻⁸ M | 72.5 ± 15.2% | [4] |

Experimental Protocols

Cell Culture of BON-1 and QGP-1 Neuroendocrine Tumor Cells

This protocol outlines the standard procedures for maintaining and subculturing the human pancreatic NET cell lines BON-1 and QGP-1.

Materials:

-

BON-1 cell line

-

QGP-1 cell line

-

BON-1 Culture Medium: 1:1 mixture of Dulbecco's Modified Eagle Medium (DMEM) and Ham's F-12K (Kaighn's) medium.[5]

-

QGP-1 Culture Medium: RPMI-1640 medium.[5]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

L-glutamine

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

Humidified incubator (37°C, 5% CO₂)

Procedure:

-

Medium Preparation:

-

BON-1 Complete Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12K medium supplemented with 10% (v/v) heat-inactivated FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine.[5]

-

QGP-1 Complete Medium: Prepare RPMI-1640 medium supplemented with 10% (v/v) heat-inactivated FBS and 1% Penicillin-Streptomycin.[5]

-

-

Cell Thawing and Plating:

-

Rapidly thaw a cryovial of cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of the respective complete culture medium.

-

Centrifuge at 200 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10-15 mL of fresh complete medium.

-

Transfer the cell suspension to a T-75 culture flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Maintenance and Subculturing:

-

Monitor cell growth daily and change the medium every 2-3 days.

-

When cells reach 80-90% confluency, subculture them.

-

Aspirate the culture medium and wash the cell monolayer once with sterile PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete culture medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed new T-75 flasks at a density of 2-5 x 10⁴ cells/cm².

-

This compound Treatment of NET Cells

This protocol describes the treatment of BON-1 and QGP-1 cells with this compound to assess its effect on serotonin production and cell viability.

Materials:

-

This compound ethyl (or its active metabolite, this compound)

-

Dimethyl sulfoxide (DMSO), sterile

-

BON-1 and QGP-1 cells cultured as described above

-

Complete culture medium

-

96-well and 24-well cell culture plates

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Trypsinize and count BON-1 or QGP-1 cells as previously described.

-

Seed cells in appropriate culture plates based on the downstream assay:

-

For Serotonin Measurement: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well.

-

For Cell Viability (MTT) Assay: Seed cells in a 96-well plate at a density of 5 x 10³ - 1 x 10⁴ cells/well.

-

-

Allow cells to adhere and grow for 24 hours at 37°C and 5% CO₂.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. A vehicle control (medium with 0.1% DMSO) should be included in all experiments.

-

Aspirate the medium from the wells and replace it with the medium containing the desired concentrations of this compound.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Serotonin Quantification by ELISA

This protocol provides a general outline for measuring serotonin levels in the cell culture supernatant using a commercially available ELISA kit.

Materials:

-

Supernatant from this compound-treated and control cells

-

Commercially available Serotonin ELISA kit (follow the manufacturer's instructions)

-

Microplate reader

Procedure:

-

Sample Collection:

-

After the treatment period, carefully collect the culture supernatant from each well without disturbing the cell monolayer.

-

Centrifuge the supernatant at 1,000 x g for 10 minutes at 4°C to remove any detached cells or debris.[6]

-

-

ELISA Protocol:

-

Perform the ELISA according to the manufacturer's protocol. This typically involves:

-

Preparation of serotonin standards and samples.

-

Addition of standards and samples to the antibody-coated microplate.

-

Incubation with a biotinylated detection antibody.

-

Incubation with a streptavidin-HRP conjugate.

-

Addition of a TMB substrate and subsequent stopping of the reaction.

-

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Generate a standard curve by plotting the absorbance versus the concentration of the serotonin standards.

-

Determine the serotonin concentration in the samples by interpolating their absorbance values from the standard curve.

-

Normalize the serotonin concentration to the cell number or total protein content if necessary.

-

Cell Viability Assessment by MTT Assay

This protocol describes the use of the MTT assay to evaluate the effect of this compound on the viability of NET cells.

Materials:

-

This compound-treated and control cells in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

MTT Addition:

-

Following the drug treatment period, add 10-20 µL of MTT solution to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C and 5% CO₂ until intracellular purple formazan crystals are visible under a microscope.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium containing MTT.

-